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molecular formula C11H10N2O3 B8362835 3,5-Dimethyl-4-(4-nitrophenyl)isoxazole

3,5-Dimethyl-4-(4-nitrophenyl)isoxazole

Cat. No. B8362835
M. Wt: 218.21 g/mol
InChI Key: IPIVGHFCNGEUJP-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

A mixture of 3-(4-nitrophenyl)-pentane-2,4-dione (50 mg, 0.22 mmol), hydroxylamine hydrochloride (15 mg, 0.22 mmol) and pyridine (17 mg, 0.22 mmol) in ethanol (10 ml) was heated to reflux overnight. Evaporation of the solvent gave a residue which was partitioned between water and ethyl acetate. The organic layer was separated, washed with water, then brine and dried. Evaporation to dryness yielded 3,5-dimethyl-4-(4-nitrophenyl)-isoxazole (44 mg, 90%) as solid.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([C:14](=O)[CH3:15])[C:11](=[O:13])[CH3:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.NO.[N:20]1C=CC=CC=1>C(O)C>[CH3:15][C:14]1[C:10]([C:7]2[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)=[C:11]([CH3:12])[O:13][N:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(C)=O)C(C)=O
Name
Quantity
15 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
17 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue which
CUSTOM
Type
CUSTOM
Details
was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried
CUSTOM
Type
CUSTOM
Details
Evaporation to dryness

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=C1C1=CC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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